molecular formula C6H13NO2S B1345759 Cyclohexanesulfonamide CAS No. 2438-38-2

Cyclohexanesulfonamide

Cat. No. B1345759
CAS RN: 2438-38-2
M. Wt: 163.24 g/mol
InChI Key: AAYHAFZXFMIUSN-UHFFFAOYSA-N
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Description

Cyclohexanesulfonamide is a chemical compound with the molecular formula C6H13NO2S . It has a molecular weight of 163.24 .


Molecular Structure Analysis

The molecular structure of Cyclohexanesulfonamide consists of a cyclohexane ring attached to a sulfonamide group . The InChI key for Cyclohexanesulfonamide is AAYHAFZXFMIUSN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Cyclohexanesulfonamide has a density of 1.2±0.1 g/cm3, a boiling point of 299.8±23.0 °C at 760 mmHg, and a flash point of 135.1±22.6 °C . It also has a molar refractivity of 40.2±0.4 cm3 .

Scientific Research Applications

Synthesis of Sulfonimidates

Cyclohexanesulfonamide can be used in the synthesis of sulfonimidates . Sulfonimidates are organosulfur compounds that have seen a resurgence in interest due to their potential as intermediates to access other important organosulfur compounds . They have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents .

Building Blocks for Alternative Sulfur(VI) Compounds

Sulfonimidates, which can be synthesized from cyclohexanesulfonamide, have found uses as building blocks to access alternative sulfur(VI) compounds . This application plays on the lability of sulfonimidates under acidic conditions .

Alkyl Transfer Reagents

Sulfonimidates, derived from cyclohexanesulfonamide, have been used as alkyl transfer reagents to acids, alcohols, and phenols . This application takes advantage of the lability of sulfonimidates under acidic conditions .

Synthesis of Polymers

Sulfonimidates, which can be synthesized from cyclohexanesulfonamide, have been used in the synthesis of polymers . The decomposition of sulfonimidates at elevated temperatures has been used as a novel way to access poly(oxothiazene) polymers .

Synthesis of Drug Candidates

Sulfonimidates, derived from cyclohexanesulfonamide, have been used in the synthesis of sulfoximine and sulfonimidamide drug candidates . These compounds have increased prominence due to their medicinal chemistry properties .

Fungicidal Activity

Cyclohexanesulfonamide has been used in the synthesis of compounds with fungicidal activity . For example, compound 7a, synthesized from cyclohexanesulfonamide, showed a control efficacy of 75% against gray mold on live cucumber leaves, 78% on tomato leaves, and 30% on tomato flowers at an application dose of 200 mg/L .

Safety And Hazards

Cyclohexanesulfonamide is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

cyclohexanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H13NO2S/c7-10(8,9)6-4-2-1-3-5-6/h6H,1-5H2,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYHAFZXFMIUSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179127
Record name Cyclohexanesulfonamide
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Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Cyclohexanesulfonamide

CAS RN

2438-38-2
Record name Cyclohexanesulfonamide
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Synthesis routes and methods I

Procedure details

According to Reference Example 9-19, by use of cyclohexanesulfonyl chloride (300 mg, 1.6 mmol) and a 25% aqueous ammonia solution (2 mL), the mixture was stirred and reacted at room temperature for 18 hours. Then, purification by silica gel column chromatography (chloroform/methanol=1/0 to 20/1) was performed to give cyclohexanesulfonamide (Compound FW) (161 mg, yield: 60%).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of cyclohexanesulfonic acid sodium salt (2.5 g) in DMF (15 mL) was added thionyl chloride (1.96 mL) under ice-cooling, and the mixture was stirred at room temperature for 29 hr. The reaction mixture was added to a mixture of ice-cooled water (100 mL) and toluene (100 mL), and the mixture was extracted. The organic layer was concentrated under reduced pressure. THF (50 mL) was added to the residue, 28% aqueous ammonia (10 mL) was added dropwise to the solution under ice-cooling, and the mixture was stirred at room temperature for 17 hr. After concentration under reduced pressure, water (100 mL) and ethyl acetate (100 mL) were added to extract the residue. The organic layer was concentrated under reduced pressure to give the title compound (760 mg) as a white solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.96 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary biological activity of the cyclohexanesulfonamide derivatives discussed in the research?

A1: The research focuses on the fungicidal activity of novel 2-thiazolylamino cyclohexanesulfonamides. These compounds demonstrated promising inhibitory activity against the fungal pathogen Botrytis cinerea, which causes gray mold disease in various plants [].

Q2: How does the structure of these cyclohexanesulfonamide derivatives influence their activity against Botrytis cinerea?

A2: While the exact mechanism of action is not elucidated in the provided research, the study highlights that specific structural modifications on the cyclohexanesulfonamide scaffold significantly impact the fungicidal activity. For instance, compounds 7a and 7c exhibited the highest inhibitory rates against Botrytis cinerea spore germination, reaching 90% and 67% inhibition at 10 mg/L, respectively []. This suggests that the substituents at the 2-thiazolylamino group play a crucial role in determining the potency against this particular fungus. Further research is needed to fully understand the structure-activity relationships and the underlying mechanisms of action.

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